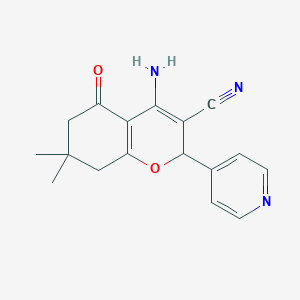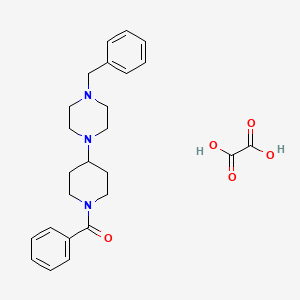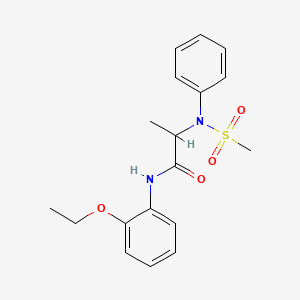![molecular formula C19H24N2OS B3973309 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3973309.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[1-(2-thienyl)ethyl]urea
描述
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[1-(2-thienyl)ethyl]urea, commonly known as A771726, is a chemical compound that belongs to the class of immunosuppressive agents. It was first synthesized by scientists at Abbott Laboratories in 1995 as a potential treatment for autoimmune diseases. Since then, A771726 has been extensively studied for its therapeutic potential and mechanism of action.
作用机制
A771726 works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By blocking this enzyme, A771726 reduces the proliferation of T cells and other immune cells, thereby suppressing the immune response. This mechanism of action is similar to that of other immunosuppressive agents such as methotrexate and mycophenolate mofetil.
Biochemical and Physiological Effects:
A771726 has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. It also has a beneficial effect on skin lesions in animal models of psoriasis. In humans, A771726 has been shown to reduce disease activity in patients with rheumatoid arthritis and psoriasis. However, it can also have side effects such as gastrointestinal disturbances and increased risk of infection.
实验室实验的优点和局限性
A771726 is a potent and selective inhibitor of DHODH, making it a useful tool for studying the role of this enzyme in the immune response. It is also relatively stable and easy to handle, making it suitable for use in laboratory experiments. However, its immunosuppressive effects can make it difficult to interpret the results of experiments involving immune cells or animal models of disease.
未来方向
There are several potential future directions for research on A771726. One area of interest is the development of new derivatives with improved pharmacokinetic properties or reduced side effects. Another area of interest is the investigation of A771726 in combination with other immunosuppressive agents or with drugs that target other pathways involved in the immune response. Finally, further studies are needed to understand the long-term effects of A771726 on the immune system and to identify biomarkers that can predict response to treatment.
科学研究应用
A771726 has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the proliferation of T cells, which play a key role in the immune response. A771726 has also been investigated for its potential use in organ transplantation, where it can help prevent rejection by suppressing the immune system.
属性
IUPAC Name |
1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(1-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13(2)15-8-6-9-16(12-15)19(4,5)21-18(22)20-14(3)17-10-7-11-23-17/h6-12,14H,1H2,2-5H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCRSXTJABRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B3973240.png)

![1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine](/img/structure/B3973249.png)
![4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3973252.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3973263.png)
![2-{4-[1-(3-fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3973271.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3973279.png)
![N-benzyl-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3973287.png)
![(2R*,3R*)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3973291.png)
![N-(2-fluorobenzyl)-2-{[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]amino}acetamide](/img/structure/B3973298.png)

![4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973327.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride](/img/structure/B3973330.png)